N-(Phosphonacetyl)-L-aspartate is a synthetic compound that serves as a potent inhibitor of aspartate transcarbamylase, an enzyme critical in the pyrimidine biosynthesis pathway. This compound is recognized for its structural similarity to the enzyme's natural substrates, carbamyl phosphate and L-aspartate, making it a valuable tool in biochemical research and potential therapeutic applications.
N-(Phosphonacetyl)-L-aspartate is primarily synthesized in laboratory settings. It is derived from aspartic acid, with modifications that introduce a phosphonacetyl group. The compound is also known by other names, including sparfosic acid and phosphonoacetyl-L-aspartic acid, and has been cataloged under various identifiers such as CAS number 51321-79-0 and DrugBank accession number DB03459 .
This compound belongs to the class of organic compounds known as amino acids and derivatives. Specifically, it is categorized under N-acyl-alpha amino acids, which are characterized by the presence of an acyl group attached to the nitrogen atom of an amino acid . Its classification can be further detailed as follows:
The synthesis of N-(Phosphonacetyl)-L-aspartate typically involves a multi-step chemical process. One common approach includes the acylation of L-aspartic acid with phosphonacetyl chloride. This reaction often requires specific conditions to ensure high yield and purity.
N-(Phosphonacetyl)-L-aspartate has a complex molecular structure characterized by the following features:
N-(Phosphonacetyl)-L-aspartate participates in various biochemical reactions primarily through its role as an inhibitor of aspartate transcarbamylase. The inhibition mechanism involves mimicking the transition state of the enzyme's natural substrates.
The mechanism of action for N-(Phosphonacetyl)-L-aspartate involves its function as a transition state analog. By closely resembling the transition state during substrate conversion, it stabilizes this state and inhibits enzymatic activity.
N-(Phosphonacetyl)-L-aspartate has significant applications in scientific research:
N-(Phosphonacetyl)-L-Aspartate (PALA) exerts its primary biochemical effect through potent and specific inhibition of aspartate transcarbamylase (ATCase), the initial committed enzyme in the de novo pyrimidine biosynthesis pathway. ATCase catalyzes the condensation of carbamoyl phosphate and L-aspartate to form N-carbamoyl-L-aspartate. PALA functions as a bisubstrate analog that simultaneously occupies both the carbamoyl phosphate and aspartate binding sites within the catalytic domain of ATCase [8] [10]. X-ray crystallographic studies of the Escherichia coli ATCase-PALA complex reveal that PALA binding triggers significant quaternary and tertiary conformational changes in the enzyme (Table 1). These changes include:
The conformational shift locks ATCase in its high-affinity R-state (relaxed state), preventing reversion to the low-affinity T-state (tense state). This transition is accompanied by localized structural rearrangements in catalytic chain segments (residues 50-55, 77-86, and 231-246) that optimize PALA binding through interactions with Ser52, Arg54, Thr55, Ser80, Lys84, Arg105, His134, Arg165, Arg229, and Gln231 [2] [8]. Consequently, PALA binding irreversibly halts pyrimidine nucleotide synthesis by blocking the catalytic conversion of substrates, depleting cellular reserves of uridine triphosphate and cytidine triphosphate essential for DNA and RNA synthesis [9] [10].
Table 1: Conformational Changes in ATCase Induced by PALA Binding
| Structural Parameter | T-State (Unbound) | R-State (PALA-Bound) | Functional Significance |
|---|---|---|---|
| Distance between catalytic trimers | Closer proximity | 12 Å separation along threefold axis | Creates optimal substrate-binding geometry |
| Catalytic trimer orientation | – | 10° relative rotation | Enhances catalytic site accessibility |
| Regulatory dimer orientation | – | 15° rotation about twofold axis | Stabilizes high-activity conformation |
| Domain interfaces | Minimal C1-R4 interface | Extensive zinc domain-R chain interface | Facilitates allosteric communication |
| Key binding residues | Flexible loops | Ordered conformation around PALA | Creates high-affinity inhibitory complex |
PALA enhances the antitumor efficacy of fluorouracil through targeted biochemical modulation of pyrimidine metabolism. By inhibiting ATCase, PALA depletes intracellular uridine triphosphate pools, which:
Phase I clinical studies demonstrate that PALA pretreatment significantly enhances fluorouracil cytotoxicity in human tumors. At a dose of 500 mg/m², PALA inhibits tumor ATCase activity by approximately 17%, while 1000 mg/m² achieves 49% inhibition (Table 2). This inhibition persists for 2-5 days post-administration, creating an extended window for fluorouracil potentiation [7]. The biochemical synergy is dose-dependent and correlates directly with the extent of ATCase suppression and subsequent pyrimidine nucleotide depletion.
Table 2: Dose-Dependent ATCase Inhibition by PALA in Human Tumors
| PALA Dose (mg/m²) | ATCase Inhibition (%) | Duration of Significant Inhibition | Effect on Fluorouracil Potentiation |
|---|---|---|---|
| 125 | 0% | – | Negligible |
| 250 | 13% | <48 hours | Minimal |
| 500 | 17% | 2-5 days | Clinically significant |
| 1000 | 49% | 2-5 days | Substantial (but increased toxicity) |
PALA represents a classic example of a transition-state analogue inhibitor, structurally mimicking the high-energy intermediate formed during ATCase catalysis. Its molecular design features:
Kinetic analyses reveal a complex, two-step binding mechanism to ATCase:
This biphasic kinetic profile explains PALA's exceptional binding affinity. Stopped-flow kinetics and ³¹P saturation transfer nuclear magnetic resonance spectroscopy demonstrate that the initial complex dissociates rapidly (t₁/₂ ≈ 260 ms), while the isomerized complex exhibits slow dissociation (t₁/₂ ≈ 11 seconds) [3] [6]. The kinetic behavior underscores PALA's mechanism as a paradigm for transition-state inhibitors that exploit enzymatic conformational dynamics to achieve high specificity and potency.
Table 3: Kinetic Parameters of PALA-ATCase Interaction
| Kinetic Parameter | Value | Method of Determination | Structural Interpretation |
|---|---|---|---|
| Initial association rate (kₒₙ) | 10⁸ M⁻¹s⁻¹ | Stopped-flow kinetics | Diffusion-limited binding to catalytic site |
| Initial dissociation rate (kₒff) | 28 s⁻¹ | ³¹P saturation transfer NMR | Rapid reversibility of initial complex |
| Isomerization forward rate (k₂) | 0.18 s⁻¹ | Presteady-state burst kinetics | Rate-limiting conformational change (T→R transition) |
| Isomerization reverse rate (k₋₂) | 0.018 s⁻¹ | Activity lag analysis | Stability of the final inhibited complex |
| Overall dissociation constant (Kᵢ) | 0.3 nM* | Calculated from kinetic constants | 10-fold tighter binding after isomerization |
*Calculated from kinetic parameters: Kᵢ = (kₒff/kₒₙ) × (k₋₂/k₂)
The cytotoxicity of PALA stems directly from pyrimidine nucleotide depletion, which can be reversed through uridine salvage pathways. This rescue mechanism operates via:
Uridine supplementation effectively bypasses the PALA-induced blockade in de novo pyrimidine synthesis (Figure 1). The biochemical efficacy of uridine rescue is demonstrated experimentally in mouse tumor models, where co-administration reverses PALA's antitumor effects [9] [10]. This phenomenon has significant therapeutic implications:
The specificity of uridine reversal underscores PALA's targeted mechanism of action and provides a biochemical strategy for modulating therapeutic selectivity. Recent research indicates that PALA also activates nucleotide-binding oligomerization domain 2-mediated immune responses during uridine depletion, suggesting dual mechanisms of action in specific cellular contexts [4].
Figure 1: Uridine Salvage Pathway Bypassing PALA Inhibition
De Novo Pathway: Carbamoyl Phosphate + L-Aspartate │ ▼ ATCase (Blocked by PALA) │ X │ Uridine triphosphate ↑ │ Salvage Pathway: Uridine │ ▼ Uridine Kinase │ ▼ Uridine Monophosphate → ... → Uridine Triphosphate
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